molecular formula C12H15Cl3N4O B2769241 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride CAS No. 1798018-08-2

1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride

Cat. No.: B2769241
CAS No.: 1798018-08-2
M. Wt: 337.63
InChI Key: JAYMCPCNRFMKJV-UHFFFAOYSA-N
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Description

The compound “1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride” is a derivative of piperazine . Piperazine derivatives have a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of the compound is C10H13ClN2·2HCl . The molecular weight is 269.60 .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 275-278 °C (dec.) (lit.) .

Scientific Research Applications

Arylpiperazine Derivatives in Therapeutics

Arylpiperazine derivatives, including those with chlorophenyl groups, are primarily known for their application in the treatment of depression, psychosis, or anxiety. These compounds are metabolized into 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. The metabolism and distribution of these compounds, including their transformation into 1-aryl-piperazines, have significant implications for their pharmacological actions. The extensive tissue distribution, including the brain, underscores their potential in targeting central nervous system disorders. The variability in metabolite-to-parent drug ratios among individuals highlights the need for personalized approaches in their therapeutic application (Caccia, 2007).

1,3,4-Oxadiazole Compounds in Medicine

The 1,3,4-oxadiazole ring is featured in a myriad of synthetic molecules due to its structural uniqueness, facilitating binding with different enzymes and receptors through numerous weak interactions. This attribute renders 1,3,4-oxadiazole derivatives as candidates for a wide range of therapeutic applications. These compounds have been recognized for their potential in treating diseases with significant unmet medical needs, contributing to their status as valuable entities in medicinal chemistry (Verma et al., 2019).

Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives

The increasing global challenge of antimicrobial resistance has intensified the search for novel compounds effective against resistant microbes. 1,3,4-oxadiazole derivatives have emerged as promising candidates due to their diverse antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. The potency of these compounds often surpasses that of existing antibiotics, indicating their potential as foundational elements for new therapeutic agents (Glomb & Świątek, 2021).

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it can cause eye damage, skin irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-piperazin-1-yl-1,3,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O.2ClH/c13-10-3-1-9(2-4-10)11-15-16-12(18-11)17-7-5-14-6-8-17;;/h1-4,14H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYMCPCNRFMKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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